Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
Description
Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is a synthetic organic compound characterized by a central 5-oxovalerate ester backbone substituted at the 5-position with a phenyl group modified by a 4-methylpiperazinomethyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in central nervous system (CNS) targeting, due to piperazine’s historical role in enhancing blood-brain barrier penetration .
Properties
IUPAC Name |
ethyl 5-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-3-24-19(23)10-6-9-18(22)17-8-5-4-7-16(17)15-21-13-11-20(2)12-14-21/h4-5,7-8H,3,6,9-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCNTGNXSXJFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643908 | |
| Record name | Ethyl 5-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-69-1 | |
| Record name | Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate typically involves multi-step organic reactionsCommon reagents used in the synthesis include ethyl acetoacetate, 4-methylpiperazine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and autoimmune diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and signaling proteins, thereby modulating cellular processes and pathways involved in disease progression .
Comparison with Similar Compounds
Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate
- Substituents : 2,5-Dimethoxy groups on the phenyl ring.
- Key Differences: Methoxy groups are electron-donating, increasing aromatic ring electron density compared to the target compound’s 4-methylpiperazinomethyl group. This reduces basicity and alters solubility—methoxy derivatives are typically less water-soluble than piperazine-containing analogs.
- Functional Impact : Dimethoxy substitution may favor interactions with hydrophobic protein pockets, whereas the piperazine group enables ionic interactions with acidic residues (e.g., aspartate/glutamate in receptors) .
Ethyl 5-(3-methylthiophen-2-yl)-5-oxopentanoate
- Substituents : Thiophene ring with a methyl group.
- The target’s piperazine group, in contrast, offers metabolic stability in basic environments due to its resistance to oxidation.
- Functional Impact : Thiophene-containing analogs may exhibit stronger π-π stacking but lack the hydrogen-bonding capacity of piperazine .
Core Structure Variations
Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate
- Core Structure : Benzimidazole ring instead of 5-oxovalerate.
- Key Differences: The benzimidazole core is planar and aromatic, enabling intercalation with DNA or proteins.
- Functional Impact : Benzimidazole derivatives are often explored as antimicrobials or kinase inhibitors, whereas the target’s ester core may prioritize prodrug or CNS applications .
Heteroatom Influence: Piperazine vs. Morpholine
- Piperazine (Target Compound) : Contains two nitrogen atoms, enabling protonation at physiological pH (pKa ~9.5 for 4-methylpiperazine). This enhances solubility in acidic environments (e.g., gastric fluid) and facilitates ionic interactions.
- Morpholine ( Compound) : Oxygen replaces one nitrogen, reducing basicity (pKa ~7.4) and hydrogen-bond acceptor capacity. Morpholine derivatives are less likely to penetrate the blood-brain barrier compared to piperazine analogs .
Hypothetical Data Table: Structural and Functional Comparison
| Compound Name (Core Structure) | Substituent | Heteroatom | Key Properties | Potential Applications |
|---|---|---|---|---|
| Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate | 4-methylpiperazinomethyl | N | High basicity, BBB penetration | CNS therapeutics, receptor ligands |
| Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate | 2,5-dimethoxy | O | Hydrophobic, electron-rich | Enzyme inhibitors, agrochemicals |
| Ethyl 1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole-5-carboxylate | Morpholine, trifluoromethyl | O, F | Planar, DNA intercalation | Antimicrobials, anticancer agents |
Research Implications and Limitations
While structural comparisons highlight functional trends, direct pharmacological data (e.g., IC50, LogP) for this compound are absent in the provided evidence. Further studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and target-binding profiles.
Biological Activity
Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate, a compound with the molecular formula C19H28N2O3 and a molecular weight of 332.44 g/mol, has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article provides an in-depth analysis of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H28N2O3 |
| Molecular Weight | 332.44 g/mol |
| CAS Number | 898762-69-1 |
| SMILES | CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C |
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, studies have assessed its effects on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).
Evaluation of Antiproliferative Activity
The compound's efficacy was evaluated using the IC50 metric, which measures the concentration required to inhibit cell growth by 50%. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 0.25 |
| M21 | 0.30 |
| MCF7 | 0.20 |
These values indicate that this compound possesses potent antiproliferative properties, particularly against breast carcinoma cells.
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death. This mechanism is crucial for its antiproliferative effects, as it induces cell cycle arrest at the G2/M phase.
Case Studies
- Study on Cell Cycle Progression : A study conducted on M21 cells treated with this compound showed significant inhibition of cell cycle progression. Cells were incubated with the compound at five times its IC50 concentration for 24 hours, resulting in a marked accumulation of cells in the G2 phase.
- Chick Chorioallantoic Membrane (CAM) Assays : In vivo studies using CAM assays demonstrated that the compound effectively inhibited angiogenesis and tumor growth comparable to established agents such as combretastatin A-4 (CA-4). The low toxicity observed in chick embryos further supports its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the piperazine moiety and the phenyl ring can significantly influence its binding affinity and biological efficacy. Researchers have identified several derivatives that enhance its antiproliferative activity while reducing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
